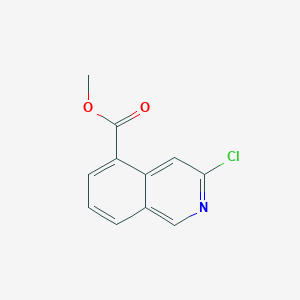

Methyl 3-chloroisoquinoline-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloroisoquinoline-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-4-2-3-7-6-13-10(12)5-9(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMJCGZZCAZVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=CN=C(C=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of Methyl 3 Chloroisoquinoline 5 Carboxylate

Reactivity of the Chloro Group at Position 3

The chlorine atom at the 3-position of the isoquinoline (B145761) core is activated towards several classes of reactions due to the electronic properties of the heterocyclic ring system.

Nucleophilic Aromatic Substitution Reactions

The chloro group at the C-3 position of methyl 3-chloroisoquinoline-5-carboxylate is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction sequence. This activation allows for the displacement of the chloride ion by a variety of nucleophiles.

The general mechanism involves a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. Common nucleophiles employed in these reactions include amines, alkoxides, and thiols, leading to the formation of amino-, alkoxy-, and thioether-substituted isoquinolines, respectively. arkat-usa.org Reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to facilitate the reaction.

| Nucleophile | Product Type | Typical Conditions |

|---|---|---|

| Ammonia / Amines (R-NH2) | 3-Amino-isoquinoline derivatives | Heating in a polar solvent (e.g., DMF, NMP), often with a base (e.g., K2CO3) |

| Alkoxides (R-O-) | 3-Alkoxy-isoquinoline derivatives | Sodium or potassium alkoxide in the corresponding alcohol, heating |

| Thiolates (R-S-) | 3-(Alkyl/Aryl)thio-isoquinoline derivatives | Thiol with a base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Grignard)

The carbon-chlorine bond at the C-3 position serves as an effective handle for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalytic systems can achieve high yields. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl compounds or for introducing alkyl or vinyl groups. wikipedia.org It involves the reaction of the chloro-isoquinoline with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org For less reactive aryl chlorides, the choice of ligand for the palladium catalyst is crucial, with bulky, electron-rich phosphine ligands often being employed to facilitate the oxidative addition step. mdpi.com

Grignard (Kumada) Coupling: The Kumada coupling utilizes a Grignard reagent (R-MgX) as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is effective for creating C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. The reaction of this compound with a Grignard reagent in the presence of a suitable catalyst would yield the corresponding 3-alkyl- or 3-aryl-isoquinoline derivative. A key challenge with Grignard reagents is their high reactivity, which can lead to issues with functional group compatibility; however, the ester group on the substrate is often tolerated under carefully controlled conditions. wikipedia.org

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid or Ester | Pd(OAc)2 or Pd2(dba)3 with a phosphine ligand (e.g., XPhos, SPhos) | K2CO3, K3PO4, Cs2CO3 | Toluene, Dioxane, DMF, often with water |

| Grignard (Kumada) | Grignard Reagent (R-MgX) | Ni(dppp)Cl2, Pd(PPh3)4 | Not required (Grignard is basic) | THF, Diethyl ether |

Reductive Transformations

The chloro group can be removed and replaced with a hydrogen atom through reductive dechlorination (hydrodehalogenation). This transformation is valuable for accessing the parent isoquinoline-5-carboxylate scaffold from the chlorinated intermediate. A common and effective method is catalytic hydrogenation. researchgate.netresearchgate.net This process typically involves reacting the substrate with a hydrogen source over a palladium on carbon (Pd/C) catalyst. researchgate.netnih.gov The hydrogen source can be hydrogen gas, often at atmospheric pressure, or a transfer hydrogenation reagent like ammonium formate, sodium formate, or 2-propanol. organic-chemistry.orgorganic-chemistry.orgthieme-connect.de The reaction is frequently carried out in the presence of a base, such as triethylamine or sodium hydroxide, to neutralize the hydrochloric acid that is formed as a byproduct. thieme-connect.de Other methods for the reduction of aryl chlorides include the use of metal-ammonia solutions or other metal-based reducing systems. organic-chemistry.org

Reactivity of the Ester Group at Position 5

The methyl ester at the C-5 position exhibits typical reactivity for an aromatic ester, allowing for its conversion into other important functional groups such as carboxylic acids, other esters, alcohols, and aldehydes.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-chloroisoquinoline-5-carboxylic acid. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is commonly performed by heating the ester with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. nih.gov Acid-catalyzed hydrolysis typically involves heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. organic-chemistry.org

Transesterification: This process involves converting the methyl ester into a different ester (e.g., an ethyl or benzyl ester) by reacting it with another alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent.

Reduction to Alcohol or Aldehyde Derivatives

The ester group can be selectively reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Strong hydride reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to the corresponding primary alcohol, (3-chloro-isoquinolin-5-yl)methanol. lumenlearning.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. pharmaguideline.com Sodium borohydride (NaBH₄) is generally not powerful enough to reduce esters under standard conditions. lumenlearning.compharmaguideline.com

Reduction to Aldehyde: The partial reduction of an ester to an aldehyde is a more delicate transformation that requires a less reactive, sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. masterorganicchemistry.comchemistrysteps.comwikipedia.org The reaction is performed at low temperatures, typically -78 °C (dry ice/acetone bath), to prevent over-reduction to the alcohol. chemistrysteps.comorganic-synthesis.com At this temperature, a stable tetrahedral intermediate is formed, which is then hydrolyzed during aqueous workup to release the aldehyde, 3-chloroisoquinoline-5-carbaldehyde. chemistrysteps.com

| Target Product | Reagent | Typical Conditions |

|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF or Et2O, 0 °C to room temperature, followed by aqueous workup |

| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous Toluene or DCM, -78 °C, followed by aqueous workup |

Amidation Reactions

The methyl ester at the C-5 position of this compound is a key site for derivatization through amidation. This transformation is fundamental for introducing a wide array of functional groups and for building larger, more complex molecules, which is particularly valuable in the synthesis of bioactive compounds.

The reaction typically involves the direct aminolysis of the methyl ester with a primary or secondary amine. This process can be conducted under thermal conditions or, more commonly, facilitated by catalysts to proceed under milder conditions. The use of catalysts is often preferred to avoid harsh reaction environments that could lead to side reactions on the sensitive isoquinoline core. Common catalytic systems for direct amidation of esters include metal catalysts and organocatalysts, which enhance the electrophilicity of the ester carbonyl group.

Detailed Research Findings: While specific studies on this compound are not extensively detailed in the literature, the principles of ester amidation are well-established. mdpi.commdpi.com The reactivity of the ester is influenced by the electronic nature of the isoquinoline ring system. The electron-withdrawing character of the heterocyclic core can slightly enhance the electrophilicity of the C-5 carboxylate group, potentially facilitating the nucleophilic attack by an amine.

The general mechanism involves the nucleophilic addition of the amine to the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of methanol yields the corresponding amide. The reaction is typically reversible, and driving the equilibrium towards the product side can be achieved by removing methanol or using a large excess of the amine.

Below is a representative table of potential amidation reactions, illustrating the versatility of this transformation.

| Amine Reactant | Product | Potential Conditions |

| Benzylamine | N-benzyl-3-chloroisoquinoline-5-carboxamide | Heat, or catalyst (e.g., FeCl₃), solvent-free or in a high-boiling solvent mdpi.com |

| Morpholine | (3-chloro-isoquinolin-5-yl)(morpholino)methanone | Heat, neat or with a catalyst |

| Aniline | 3-chloro-N-phenylisoquinoline-5-carboxamide | High temperature, potential for metal catalysis |

| Methylamine | 3-chloro-N-methylisoquinoline-5-carboxamide | Pressurized vessel with methylamine solution, cooperative catalysis (e.g., DABCO/Fe₃O₄) nih.govrsc.org |

Reactivity of the Isoquinoline Core

The isoquinoline nucleus itself offers several avenues for functionalization, distinct from the substituent at C-5. The reactivity is dictated by the electronic distribution within the bicyclic aromatic system, which is significantly influenced by the nitrogen heteroatom and the chloro-substituent.

Electrophilic Aromatic Substitution (at benzene (B151609) ring)

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, these reactions occur on the benzene portion of the molecule (the "homocyclic" ring). The isoquinoline ring system is generally considered electron-deficient and thus deactivating towards EAS compared to benzene itself.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-chloro-7-nitroisoquinoline-5-carboxylate |

| Bromination | Br₂, FeBr₃ | Methyl 6-bromo-3-chloroisoquinoline-5-carboxylate and/or Methyl 3-chloro-8-bromoisoquinoline-5-carboxylate |

| Sulfonation | Fuming H₂SO₄ | 3-chloro-5-(methoxycarbonyl)isoquinoline-7-sulfonic acid |

Nucleophilic Attack at Other Positions (e.g., C1)

The pyridine-like ring of the isoquinoline core is electron-deficient, making it susceptible to nucleophilic attack. The positions most prone to attack are C-1 and C-3. In this compound, the presence of a chlorine atom at the C-3 position makes it a prime site for Nucleophilic Aromatic Substitution (SNAr). A strong nucleophile can displace the chloride ion to form a new bond.

The C-1 position is also activated towards nucleophilic attack due to its proximity to the ring nitrogen. While it lacks a leaving group, reactions with strong nucleophiles like organolithium reagents or Grignard reagents can occur, followed by an oxidation step to restore aromaticity.

Detailed Research Findings: The displacement of a halogen at the C-3 position of an isoquinoline is a common synthetic strategy. The reaction proceeds via a Meisenheimer-like intermediate. The rate of this reaction is enhanced by the electron-withdrawing nature of the fused benzene ring and the nitrogen atom.

| Nucleophile | Position of Attack | Product |

| Sodium Methoxide (NaOMe) | C-3 | Methyl 3-methoxyisoquinoline-5-carboxylate |

| Ammonia (NH₃) | C-3 | Methyl 3-aminoisoquinoline-5-carboxylate |

| Phenylboronic acid (Suzuki Coupling) | C-3 | Methyl 3-phenylisoquinoline-5-carboxylate |

| Butyllithium (BuLi) followed by oxidation | C-1 | Methyl 1-butyl-3-chloroisoquinoline-5-carboxylate |

Oxidation and Reduction of the Heterocyclic Ring System

The isoquinoline ring system can undergo both oxidation and reduction, leading to significant structural modifications.

Oxidation: Oxidation typically occurs at the nitrogen atom to form an isoquinoline N-oxide. This transformation is usually achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered reactivity; for instance, it can facilitate C-H functionalization at the C-1 position.

Reduction: Reduction of the isoquinoline ring can be controlled to yield either tetrahydro- or dihydroisoquinolines. Catalytic hydrogenation (e.g., using H₂ over Pd/C or PtO₂) typically reduces the heterocyclic ring selectively to give the corresponding 1,2,3,4-tetrahydroisoquinoline. This is because the heterocyclic ring is more electron-deficient and thus more readily reduced than the benzene ring. More powerful reducing agents or different conditions would be needed to reduce the carbocyclic ring.

| Reaction Type | Reagents | Product |

| Oxidation | m-CPBA | This compound 2-oxide |

| Reduction | H₂, Pd/C | Methyl 3-chloro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate |

| Reduction | NaBH₄ | Methyl 3-chloro-1,2-dihydroisoquinoline-5-carboxylate |

C-H Functionalization at Unsubstituted Positions

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. le.ac.uk For the isoquinoline scaffold, transition-metal-catalyzed C-H activation is a powerful tool. nih.gov The nitrogen atom of the isoquinoline can act as a directing group, guiding the metal catalyst to activate a specific C-H bond, often at the C-8 position.

Detailed Research Findings: Palladium-catalyzed C-H arylation, for example, can be used to introduce aryl groups at otherwise unreactive positions. nih.gov This type of reaction typically involves a directing group (the isoquinoline nitrogen), a palladium catalyst, a ligand, and an aryl halide or its equivalent. Carboxylate groups can also assist in C-H activation processes. snnu.edu.cn The regiochemical outcome depends on the specific catalyst system and reaction conditions employed. For this compound, C-H functionalization would likely be directed to the C-8 position due to the directing effect of the nitrogen atom, or potentially the C-4 position.

| Reaction Type | Reagents | Position Functionalized | Product Example |

| C-H Arylation | Aryl Bromide, Pd(OAc)₂, Ligand, Base | C-8 | Methyl 8-aryl-3-chloroisoquinoline-5-carboxylate |

| C-H Alkenylation | Alkene, Rh(III) catalyst, oxidant | C-8 | Methyl 3-chloro-8-vinylisoquinoline-5-carboxylate |

Regiochemical Control in Derivatization Reactions

Achieving regiochemical control is paramount when synthesizing complex molecules from a multifunctional scaffold like this compound. The choice of reagents and reaction conditions allows chemists to selectively target different positions on the molecule.

The inherent electronic properties of the substrate provide the primary layer of control:

C-5 Ester: The most straightforward site for modification via nucleophilic acyl substitution (amidation).

C-3 Position: Activated for SNAr due to the chloro leaving group and the electron-deficient nature of the pyridine (B92270) ring.

Benzene Ring (C-6, C-7, C-8): Generally deactivated towards EAS. The C-5 ester directs incoming electrophiles to the C-7 position.

C-1 and C-8 Positions: Can be targeted via nucleophilic attack (C-1) or directed C-H activation (C-8).

A summary of regioselective transformations is presented below:

| Target Position | Reaction Type | Rationale | Example Reaction |

| C-5 (substituent) | Amidation | Nucleophilic acyl substitution at the ester | Reaction with Benzylamine |

| C-3 | Nucleophilic Aromatic Substitution (SNAr) | Presence of a good leaving group (Cl) on an electron-poor ring | Reaction with Sodium Methoxide |

| C-7 | Electrophilic Aromatic Substitution (EAS) | meta-directing effect of the C-5 ester group | Nitration with HNO₃/H₂SO₄ |

| C-8 | Directed C-H Functionalization | Coordination of a metal catalyst to the ring nitrogen | Pd-catalyzed arylation |

| Nitrogen (N-2) | Oxidation / Quaternization | Lewis basicity of the nitrogen atom | Reaction with m-CPBA |

| Pyridine Ring | Reduction | Electron-deficient nature of the heterocyclic ring | Catalytic hydrogenation |

By strategically choosing from these reaction types, a chemist can selectively functionalize nearly every position of the this compound molecule, highlighting its utility as a versatile building block in organic synthesis.

Application As a Synthetic Building Block and Intermediate

Precursor to Complex Isoquinoline (B145761) Architectures

The chloro group at the C-3 position is a key handle for introducing molecular complexity. It can readily participate in nucleophilic aromatic substitution (SNAr) reactions or, more commonly, in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, serving as a gateway to intricate isoquinoline-based structures.

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations are standard methods for replacing the chloro group with a wide array of substituents. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group, leading to biaryl isoquinoline structures. A Sonogashira coupling would install an alkyne, a versatile functional group for further transformations like cycloadditions.

Nucleophilic Substitution: Direct substitution of the chlorine by strong nucleophiles (e.g., alkoxides, thiolates, or amines) can occur, although this often requires forcing conditions or activation by electron-withdrawing groups.

The ester group at the C-5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides, esters, or other acid derivatives. It can also be reduced to an alcohol, providing another point for chemical modification.

Role in the Synthesis of Polysubstituted Isoquinoline Derivatives

Methyl 3-chloroisoquinoline-5-carboxylate is inherently a polysubstituted isoquinoline. Its strategic value lies in its potential for sequential, site-selective modifications to build even more complex substitution patterns. A synthetic chemist could leverage the differential reactivity of the chloro and ester groups.

For example, a synthetic sequence might involve:

A palladium-catalyzed cross-coupling reaction at the C-3 position.

Subsequent hydrolysis of the methyl ester at the C-5 position to a carboxylic acid.

Amide coupling of the resulting acid with a desired amine.

This stepwise approach allows for the controlled and predictable synthesis of diverse isoquinoline derivatives. The relative positioning of the functional groups is crucial for influencing the properties of the final molecule.

Interactive Data Table: Potential Transformations

| Position | Functional Group | Potential Reaction Type | Reagents/Catalyst (Examples) | Resulting Functionality |

| C-3 | Chloro | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl |

| C-3 | Chloro | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| C-3 | Chloro | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino |

| C-5 | Methyl Ester | Hydrolysis | LiOH, NaOH, or acid | Carboxylic Acid |

| C-5 | Methyl Ester | Reduction | LiAlH₄, DIBAL-H | Hydroxymethyl |

| C-5 | Methyl Ester | Amidation (direct) | Amine, Lewis acid | Amide |

Strategic Use in Cascade and Multi-Component Reactions

While specific examples involving this compound in cascade or multi-component reactions (MCRs) are not documented, its structure lends itself to such strategies. nih.govrsc.org MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. 3wpharm.com

A hypothetical MCR could involve the in-situ formation of an organometallic reagent from the chloro-isoquinoline that then participates in a reaction with two other components. Alternatively, a cascade reaction could be initiated by a transformation at one of the functional groups, which then triggers a subsequent intramolecular cyclization or rearrangement involving another part of the molecule. The development of such reactions would represent a novel and efficient way to build molecular complexity from this starting material.

Design of Novel Scaffolds for Chemical Research

The isoquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and natural products. bldpharm.comnih.gov By using this compound as a starting point, chemists can design and synthesize novel molecular scaffolds.

The ability to introduce a wide variety of substituents at the C-3 and C-5 positions allows for the creation of a library of compounds with diverse three-dimensional shapes and electronic properties. These new scaffolds can then be explored for various applications, from potential drug candidates to new materials. For example, attaching fluorescent moieties or pharmacophores through the reactive handles on the isoquinoline core could lead to new chemical probes or therapeutic agents. The rigid isoquinoline core provides a well-defined framework for orienting these appended functional groups in space, which is a key principle in rational drug design. thieme-connect.deorganic-chemistry.orgamericanelements.com

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Methyl 3-chloroisoquinoline-5-carboxylate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed to assign all proton and carbon signals and to establish connectivity within the molecule.

¹H NMR Spectroscopy The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The expected signals for this compound would appear in distinct regions, reflecting the electronic effects of the substituents and the aromatic nature of the isoquinoline (B145761) core. Protons on the aromatic ring are expected to be deshielded and resonate at lower fields (higher ppm values). The methyl protons of the ester group, being attached to an oxygen atom, would appear at a characteristic chemical shift.

Interactive Data Table: Predicted NMR Chemical Shifts The following table presents predicted chemical shifts based on the analysis of similar isoquinoline structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | ~9.2 | C1: ~152 |

| C3 | - | C3: ~150 |

| H4 | ~8.0 | C4: ~120 |

| C4a | - | C4a: ~135 |

| C5 | - | C5: ~130 |

| H6 | ~8.3 | C6: ~128 |

| H7 | ~7.8 | C7: ~129 |

| H8 | ~8.5 | C8: ~127 |

| C8a | - | C8a: ~128 |

| 5-COOCH₃ | ~4.0 | 5-COOCH₃: ~165 (C=O), ~53 (OCH₃) |

2D NMR Spectroscopy To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

COSY: This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons on the aromatic ring. longdom.org

HSQC: This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and confirming the position of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a planar molecule like this compound, NOESY can help to confirm through-space interactions between nearby protons. harvard.edu

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. wikipedia.org

For this compound (molecular formula C₁₁H₈ClNO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its corresponding M+2 peak, with an intensity ratio of approximately 3:1.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. libretexts.org Expected fragmentation pathways for this compound could include:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group.

Loss of a chlorine radical (•Cl).

Cleavage of the entire methyl carboxylate group.

Sequential loss of carbon monoxide (CO) from the ester functionality. youtube.com

The fragmentation of isoquinoline alkaloids often involves characteristic pathways that can help in identifying the core structure and the nature of the substituents. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment | Notes |

| 221/223 | [M]⁺ | Molecular ion peak with characteristic 3:1 isotope ratio for Chlorine. |

| 190/192 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |

| 162/164 | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate group. |

| 186 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 127 | [C₉H₆N]⁺ | Fragmentation leading to the isoquinoline core cation radical. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These techniques are particularly useful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

C=O Stretch: A strong absorption band is expected in the region of 1700-1730 cm⁻¹ due to the carbonyl group of the methyl ester. spectroscopyonline.com

C-O Stretch: A strong band for the C-O single bond of the ester would appear in the 1200-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region are characteristic of the isoquinoline ring system.

Aromatic C-H Stretch: A weak to medium band above 3000 cm⁻¹ is indicative of the C-H bonds on the aromatic ring.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would correspond to the C-Cl stretching vibration.

X-ray Crystallography for Solid-State Structure Determination

Integration of Spectroscopic Data with Theoretical Calculations for Comprehensive Structural Proof

For a comprehensive and unambiguous structural proof, the integration of experimental spectroscopic data with theoretical calculations is a powerful approach. mdpi.com Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric, electronic, and vibrational properties of a molecule. tandfonline.comfigshare.com

The process typically involves:

Geometry Optimization: Calculating the lowest energy conformation of the molecule.

Prediction of Spectroscopic Properties: Using the optimized geometry to predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions.

Comparison with Experimental Data: The calculated spectra are then compared with the experimental data. A good correlation between the predicted and observed data provides strong evidence for the proposed structure.

This integrated approach is particularly valuable for assigning complex NMR spectra and for understanding the vibrational modes observed in IR and Raman spectroscopy. researchgate.net Theoretical calculations can also help to rationalize the observed fragmentation patterns in mass spectrometry. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations on isoquinoline (B145761) and its derivatives have been successfully used to determine optimized geometries, vibrational frequencies, and a host of other molecular properties. figshare.comresearchgate.net For a molecule like Methyl 3-chloroisoquinoline-5-carboxylate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the standard approach to investigate its fundamental properties. figshare.comnih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. figshare.com

In studies of the parent isoquinoline molecule, the HOMO-LUMO energy gap has been calculated to be approximately 3.78 eV, indicating a stable structure. figshare.com For this compound, the presence of the electron-withdrawing chloro, and carboxylate groups, is expected to influence the energies of these orbitals. Natural Bond Orbital (NBO) analysis is another critical tool used to study charge distribution, hyperconjugative interactions, and charge delocalization within the molecule. nih.gov This analysis provides a detailed picture of the electron density distribution across the isoquinoline core and its substituents.

Table 1: Representative Frontier Molecular Orbital Energies for Isoquinoline This table is based on data for the parent isoquinoline molecule and serves as an illustrative example.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.581 |

| LUMO | 1.801 |

| Energy Gap (ΔE) | 3.78 |

Data sourced from DFT calculations on isoquinoline. figshare.com

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic parameters. Theoretical vibrational (infrared and Raman) spectra can be computed, and the frequencies are often scaled to correct for anharmonicity and basis set deficiencies, showing good agreement with experimental data. nih.govresearchgate.net This allows for the assignment of specific vibrational modes to the functional groups within this compound, such as the C-Cl stretch, the C=O stretch of the ester, and various aromatic ring vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule and its derivatives. bohrium.com The accuracy of these predictions provides a powerful tool for confirming experimentally determined structures.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative potential (typically associated with lone pairs on electronegative atoms like nitrogen and oxygen), which are susceptible to electrophilic attack, and regions of positive potential (often around hydrogen atoms), which are prone to nucleophilic attack. For this compound, the MEP map would highlight the electronegative nitrogen in the isoquinoline ring and the oxygen atoms of the carboxylate group as key sites for intermolecular interactions. nih.gov

Reaction Mechanism Elucidation and Energy Profile Calculations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This provides a deep understanding of reaction kinetics and thermodynamics, which is crucial for optimizing synthetic routes.

Transition State Characterization

By calculating the potential energy surface of a reaction, chemists can identify the structure of the transition state—the highest energy point along the reaction coordinate. Characterizing the transition state is key to understanding the mechanism of reactions, such as the synthesis or functionalization of the isoquinoline ring. For instance, in the synthesis of substituted quinolines, DFT has been used to model the reaction pathways and elucidate the stability of intermediates and the energy barriers of transition states. nih.gov

Regioselectivity Prediction

Many reactions involving substituted aromatic rings like isoquinoline can result in multiple products (isomers). Computational methods can predict the regioselectivity of these reactions by comparing the activation energies of the different possible pathways leading to each product. The pathway with the lower activation energy will be kinetically favored, and the corresponding product will be the major one. Fukui functions, derived from DFT, are also used to predict the most reactive sites in a molecule for different types of reactions. nih.gov The study of related quinoline (B57606) and isoquinoline systems shows that both steric and electronic effects, influenced by the substituents, play a critical role in directing the outcome of a reaction. bohrium.comnih.gov

Conformational Analysis and Molecular Dynamics Simulations

While specific conformational analysis and molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, theoretical approaches based on related isoquinoline systems can provide valuable insights into its probable structural dynamics.

Conformational Preferences:

The conformational landscape of this compound is largely defined by the orientation of the methyl carboxylate group at the C5 position. The isoquinoline core is a rigid, planar aromatic system. nih.gov Therefore, the primary conformational flexibility arises from the rotation around the single bond connecting the carboxylate group to the isoquinoline ring.

Computational methods like Density Functional Theory (DFT) can be employed to determine the preferred conformations. researchgate.netnih.gov It is hypothesized that the ester group will exhibit a preference for a coplanar orientation with the isoquinoline ring to maximize π-conjugation. Two primary planar conformations can be envisioned: one where the carbonyl oxygen of the ester is oriented towards the C6 position and another where it is directed towards the C4 position. The relative energies of these conformers would be influenced by steric interactions with adjacent hydrogen atoms and the electronic effects of the chloro-substituent at the C3 position. The chloro-substituent itself does not introduce significant conformational variability due to its atomic nature and placement on the rigid ring system.

Molecular Dynamics Simulations:

Molecular dynamics simulations could offer a deeper understanding of the dynamic behavior of this compound in various environments. consensus.app Such simulations would model the vibrational, rotational, and translational motion of the molecule over time, providing insights into its structural stability and intermolecular interactions.

In an MD simulation, the molecule would be placed in a simulated environment, such as a solvent box, and the trajectories of all atoms would be calculated by integrating Newton's laws of motion. This would allow for the exploration of the conformational space and the identification of the most populated conformational states and the energy barriers between them. For instance, simulations could reveal the frequency and dynamics of the rotation of the methyl ester group and how this is influenced by interactions with solvent molecules.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent medium is expected to play a crucial role in modulating the molecular properties and reactivity of this compound. nih.govresearchgate.net While direct experimental or computational studies on this specific molecule are scarce, general principles of solvent-solute interactions in related systems can be extrapolated.

Influence on Molecular Properties:

The polarity of the solvent can significantly impact the electronic structure and spectroscopic properties of the molecule. Isoquinoline itself is a weakly basic compound due to the lone pair of electrons on the nitrogen atom. amerigoscientific.comwikipedia.org In protic or polar solvents, hydrogen bonding or dipole-dipole interactions with the nitrogen atom and the carbonyl oxygen of the ester group are expected. These interactions can lead to shifts in spectroscopic signals, such as in UV-visible and NMR spectroscopy. thieme-connect.de

For example, in polar protic solvents, the formation of hydrogen bonds could lead to a bathochromic (red) shift in the UV-visible absorption spectrum. thieme-connect.de The solubility of the compound is also highly dependent on the solvent, with better solubility generally observed in organic solvents compared to water. amerigoscientific.comwikipedia.org

Impact on Reactivity:

Solvent effects are critical in chemical reactions involving isoquinoline derivatives. The rate and outcome of reactions such as nucleophilic aromatic substitution or reactions at the ester group can be profoundly influenced by the solvent's ability to stabilize reactants, transition states, and products.

For instance, in nucleophilic substitution reactions, polar aprotic solvents might be preferred as they can solvate the cation while leaving the nucleophile relatively free to attack the electron-deficient isoquinoline ring. The presence of the electron-withdrawing chloro and carboxylate groups would make the ring more susceptible to such attacks. Protic solvents, on the other hand, can solvate both the nucleophile and the electrophile, potentially slowing down the reaction rate. nih.gov The choice of solvent can also influence the regioselectivity of certain reactions. researchgate.net

Theoretical Modeling of Solvent Effects:

Computational models, such as implicit and explicit solvent models, can be used to theoretically investigate these solvent effects. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve simulating individual solvent molecules around the solute. These models can help predict how the conformational preferences, electronic properties, and reaction energy barriers of this compound change in different solvent environments.

Future Perspectives and Emerging Research Directions

Exploration of Undiscovered Reactivity Patterns

The reactivity of Methyl 3-chloroisoquinoline-5-carboxylate is largely dictated by the electrophilic nature of the carbon atom at the 3-position, which is activated by the adjacent nitrogen and the chlorine leaving group. This makes it a prime substrate for nucleophilic aromatic substitution reactions. Future research will likely focus on exploring a wider range of nucleophiles to generate novel derivatives. Beyond simple substitution, the interplay between the chloro and carboxylate groups could lead to undiscovered reactivity patterns.

Potential Areas of Exploration:

Complex Nucleophilic Substitutions: Investigating reactions with bifunctional nucleophiles to construct more complex heterocyclic systems fused to the isoquinoline (B145761) core.

Metal-Catalyzed Cross-Coupling Reactions: Expanding the scope of palladium, copper, and nickel-catalyzed cross-coupling reactions at the C-3 position to introduce a variety of substituents, including alkyl, aryl, and alkynyl groups.

Intramolecular Cyclizations: Designing substrates where the ester group or a substituent at the C-4 position can participate in intramolecular reactions with the C-3 position, leading to novel polycyclic structures.

A deeper understanding of these reactivity patterns will be crucial for unlocking the full synthetic potential of this molecule.

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized isoquinolines is a well-established field, with numerous methods available. nih.govorganic-chemistry.orgrsc.org However, the development of more efficient, atom-economical, and environmentally benign synthetic routes is an ongoing endeavor. For this compound, future research is expected to focus on moving away from classical multi-step syntheses towards more streamlined approaches.

Promising Synthetic Strategies:

Transition Metal-Catalyzed Annulation Reactions: Rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes has emerged as a powerful tool for the synthesis of isoquinolone derivatives, which can be further functionalized. nih.gov Adapting such methodologies for the direct synthesis of the isoquinoline core of the target molecule would be a significant advancement.

Use of Greener Solvents and Catalysts: Exploring the use of biomass-derived solvents and earth-abundant metal catalysts to reduce the environmental impact of the synthesis.

The following table outlines a comparison of potential synthetic routes:

| Synthetic Route | Key Features | Potential Advantages | Potential Challenges |

| Classical Synthesis (e.g., Bischler-Napieralski, Pictet-Spengler) | Multi-step, often requires harsh conditions. | Well-established and reliable for a range of substrates. | Low atom economy, generation of stoichiometric waste. |

| Transition Metal-Catalyzed C-H Annulation | Direct formation of the isoquinoline core from simpler precursors. nih.gov | High atom and step economy, potential for high regioselectivity. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| Cascade Reactions | Multiple bond-forming events in a single operation. | Increased efficiency, reduced purification steps. | Complex reaction design, potential for side reactions. |

Integration with Flow Chemistry and Automation Technologies

The paradigm of chemical synthesis is shifting towards continuous manufacturing processes, and flow chemistry is at the forefront of this revolution. nih.gov The integration of the synthesis of this compound with flow chemistry and automation technologies offers numerous advantages.

Benefits of Flow Chemistry:

Enhanced Safety: The ability to handle hazardous reagents and intermediates in small, controlled volumes within a closed system minimizes risks. nih.gov

Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities.

Scalability: Seamless scaling of the reaction from laboratory to production scale without the need for extensive re-optimization. researchgate.net

Integration of In-line Analysis: Real-time monitoring of the reaction progress using techniques like IR and NMR spectroscopy allows for rapid optimization and quality control.

Future research in this area will likely involve the development of a continuous flow process for the entire synthetic sequence leading to this compound, potentially incorporating packed-bed reactors with immobilized catalysts and automated workup and purification steps.

Computational Design of Novel Derivations and Their Synthetic Feasibility

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern drug discovery and materials science. mdpi.com For this compound, computational methods can be employed to design novel derivatives with desired electronic and steric properties.

Applications of Computational Chemistry:

Prediction of Reactivity: DFT calculations can be used to model the transition states of various reactions, providing insights into the reactivity of different positions on the isoquinoline ring and predicting the feasibility of novel transformations.

Virtual Screening: Designing a virtual library of derivatives and using computational docking studies to predict their binding affinity to specific biological targets.

In Silico Property Prediction: Calculating key physicochemical properties such as solubility, lipophilicity, and metabolic stability to guide the design of molecules with improved pharmacokinetic profiles.

A typical computational workflow for designing novel derivatives is presented below:

| Step | Method | Objective |

| 1. Scaffold Selection | Molecular modeling | Identify key structural features of this compound for modification. |

| 2. Virtual Library Generation | Combinatorial chemistry software | Create a diverse set of virtual derivatives by substituting at various positions. |

| 3. Property Calculation | DFT, QSAR models | Predict electronic properties, HOMO-LUMO gaps, and potential biological activity. mdpi.com |

| 4. Docking and Scoring | Molecular docking software | Evaluate the binding modes and affinities of the virtual compounds to a target protein. |

| 5. Synthetic Feasibility Analysis | Retrosynthetic analysis software and expert evaluation | Assess the practicality of synthesizing the most promising candidates. |

Through the synergistic application of these emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for the discovery of novel materials and therapeutics.

Q & A

Q. What are the common synthetic routes for Methyl 3-chloroisoquinoline-5-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step processes, such as cyclization of substituted precursors or halogenation of pre-formed isoquinoline cores. For example, a chlorinated intermediate may be generated via nucleophilic aromatic substitution or direct chlorination using reagents like POCl₃. Critical parameters include:

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may promote side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while chlorinated solvents (e.g., DCM) are preferred for halogenation steps.

- Catalysts : Lewis acids (e.g., AlCl₃) can accelerate cyclization.

Q. Example Reaction Pathway :

Precursor Preparation : Ethyl 5-hydroxyisoquinoline-3-carboxylate is treated with chlorinating agents.

Esterification : Methanol under acidic conditions replaces the ethyl group.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product.

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chlorination | POCl₃, DMF, 100°C | 75–85 | ≥95% |

| Esterification | MeOH, H₂SO₄, reflux | 90–95 | ≥98% |

Key impurities include unreacted starting materials and dehalogenated byproducts, which are minimized by optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Signals for the methoxy group (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm). The chloro substituent deshields adjacent protons, causing splitting patterns.

- ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm; chloro-substituted carbons at δ 120–130 ppm.

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ matches the molecular formula (C₁₁H₈ClNO₂). Fragmentation patterns confirm the ester and chloro groups.

- Infrared (IR) : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).

Q. Data Interpretation Tips :

- Compare experimental data with computational simulations (e.g., DFT) to validate assignments.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure determination of this compound derivatives?

Methodological Answer: Contradictions often arise from disordered solvent molecules, twinning, or incorrect space group assignments. Strategies include:

Refinement Software : Use SHELXL for small-molecule refinement, adjusting parameters like ADPs (Atomic Displacement Parameters) and applying restraints to disordered regions .

Validation Tools : Check R-factors (R₁ < 0.05 for high-resolution data) and residual electron density maps.

ORTEP Visualization : Generate thermal ellipsoid plots to identify unrealistic atomic displacements (e.g., overly elongated ellipsoids suggest disorder) .

Case Study :

A derivative showed ambiguous Cl⋯O interactions. By refining the occupancy of solvent molecules and applying TWIN/BASF commands in SHELXL, the correct structure (P2₁/c space group) was resolved with R₁ = 0.039 .

Q. What methodological approaches are recommended for studying the bioactivity of this compound against enzyme targets?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).

- Binding Affinity : Surface Plasmon Resonance (SPR) quantifies KD values.

- Computational Studies :

- Molecular Docking : Use AutoDock Vina to predict binding poses; prioritize interactions with catalytic residues (e.g., hydrogen bonds with active-site histidines).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

Q. Table 2: Example Bioactivity Data

| Target Enzyme | IC₅₀ (μM) | Predicted ΔG (kcal/mol) | Key Interactions |

|---|---|---|---|

| Kinase A | 2.1 ± 0.3 | -8.9 | H-bond with Asp102, hydrophobic contact with Phe330 |

| Protease B | 15.4 ± 1.2 | -6.7 | π-Stacking with Tyr45 |

- Validation : Cross-check computational predictions with mutagenesis studies (e.g., alanine scanning) .

Q. How does the introduction of substituents at specific positions on the isoquinoline ring affect the compound's stability under varying storage conditions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Chloro substituents at position 3 reduce electron density, enhancing resistance to oxidation but increasing susceptibility to hydrolysis under basic conditions.

- Storage Optimization :

- Temperature : Store at -20°C in inert atmospheres (Argon) to prevent degradation.

- Solubility : Lyophilize as a stable solid; avoid aqueous buffers with pH > 7.0.

Q. Stability Study Protocol :

Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks.

HPLC Monitoring : Track degradation products (e.g., free carboxylic acid from ester hydrolysis).

Key Finding :

Methyl 3-chloro derivatives retained >90% purity after 6 months at -20°C, whereas 3-nitro analogs degraded by 25% under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.